Chicoric acid (dicaffeoyltartaric acid) is a high-value hydroxycinnamic acid derivative and the primary bioactive marker for Echinacea purpurea and Cichorium intybus. As a dicaffeoyl ester, it possesses two caffeic acid moieties linked to a tartaric acid core, granting it higher electron-donating capacity and multi-site target binding compared to monocaffeoyl analogs. In industrial and pharmaceutical procurement, chicoric acid is prioritized as a dual-action active pharmaceutical ingredient (API) precursor—exhibiting well-documented antiviral (HIV-1 integrase inhibition) and antioxidant properties—and as an indispensable analytical reference standard for botanical quality control [1].
Substituting chicoric acid with cheaper, more common monocaffeoyl analogs like chlorogenic acid or caffeic acid results in a measurable reduction in both free-radical scavenging capacity and specific enzymatic inhibition, such as HIV-1 integrase and YopH phosphatase. The dicaffeoyl structure is strictly required for high-affinity active site blockade in these viral and bacterial targets. Conversely, substituting chicoric acid with its monomeric degradation product, caftaric acid, sacrifices potency for stability. Because chicoric acid is highly susceptible to polyphenol oxidase degradation and hydrolysis in aqueous formulations, buyers cannot treat it as a drop-in replacement for chlorogenic acid; it requires specific formulation controls, such as lower pH or the addition of organic acid stabilizers, to maintain its structural integrity during processing and storage [1].
In quantitative antioxidant assays (FRAP and ABTS), chicoric acid consistently outperforms monocaffeoyl analogs. Spectrum-effect relationship studies demonstrate that the antioxidant activity order is strictly chicoric acid > caftaric acid > chlorogenic acid > caffeic acid. In Asteraceae extracts, chicoric acid can contribute up to 68% of the total antioxidant capacity, whereas chlorogenic acid contributes less than 4%[1].
| Evidence Dimension | Free radical scavenging capacity (FRAP/ABTS) and total antioxidant contribution |
| Target Compound Data | Chicoric acid (Primary contributor, up to 68% of total antioxidant capacity in specific botanical models) |
| Comparator Or Baseline | Chlorogenic acid (<4% contribution) and Caftaric acid (lower FRAP/ABTS activity) |
| Quantified Difference | Chicoric acid exhibits significantly higher electron-donating capacity than monocaffeoyl comparators. |
| Conditions | FRAP/ABTS assays and HPLC-coupled spectrum-effect relationship analysis |
Justifies the procurement of chicoric acid over cheaper chlorogenic acid for premium antioxidant formulations requiring maximum efficacy.
Chicoric acid is a potent, selective inhibitor of HIV-1 integrase, a mechanism highly dependent on its bis-caffeoyl structure. In vitro assays demonstrate that L-chicoric acid inhibits purified, recombinant HIV-1 integrase with an IC50 of approximately 145 nM for 3'-end processing and 180 nM for strand transfer. In contrast, monomeric derivatives like caffeic acid or structurally distinct analogs show drastically reduced or negligible inhibitory effects. Furthermore, chicoric acid exhibits significantly higher irreversible inhibitory effects on bacterial virulence factors (YopH) and CD45 compared to chlorogenic and caffeic acids[1].
| Evidence Dimension | HIV-1 Integrase Inhibition (IC50) and YopH phosphatase inhibition |
| Target Compound Data | Chicoric acid (IC50 ~ 145-180 nM for HIV integrase) |
| Comparator Or Baseline | Caffeic acid and Chlorogenic acid (significantly lower inhibitory effect on YopH/CD45; lack integrase potency) |
| Quantified Difference | Chicoric acid achieves nanomolar inhibition of viral integrase, whereas monocaffeoyl comparators fail to achieve comparable active-site blockade. |
| Conditions | Purified recombinant HIV-1 integrase assays and YopH/CD45 enzymatic assays |
Essential for pharmaceutical buyers and researchers requiring a validated, high-affinity scaffold for integrase inhibitor development.
While chicoric acid offers high biological activity, it presents distinct processability challenges compared to caftaric acid. In unoptimized liquid extracts stored at 30°C to 45°C, chicoric acid is highly susceptible to enzymatic degradation (via polyphenol oxidases) and hydrolysis, converting into caftaric and caffeic acids. Studies show that while chicoric acid concentrations drop significantly under these conditions, caftaric acid remains highly stable and relatively constant for at least 2 months. Consequently, stabilizing chicoric acid requires specific interventions, such as lyophilization or the addition of organic acids (e.g., malic or citric acid) [1].
| Evidence Dimension | Solution stability at elevated temperatures (30°C - 45°C) |
| Target Compound Data | Chicoric acid (rapid degradation in unoptimized liquid extracts) |
| Comparator Or Baseline | Caftaric acid (stable for >2 months under identical conditions) |
| Quantified Difference | Chicoric acid requires strict stabilization protocols, whereas caftaric acid acts as a stable, albeit less potent, degradation endpoint. |
| Conditions | Liquid botanical extracts stored at 30°C and 45°C over 2 months |
Dictates critical manufacturing decisions, forcing formulators to choose between high-potency stabilized chicoric acid or the highly stable, lower-potency caftaric acid.
Chicoric acid serves as the definitive quantitative biomarker for the immunomodulatory efficacy of Echinacea purpurea extracts. Standardized extracts enriched to 4% chicoric acid demonstrate significant macrophage activation, increasing nitric oxide (NO) production in RAW 264.7 cells by 30- to 39-fold compared to untreated baselines. This standardized chicoric acid content directly correlates with enhanced phagocytosis and cytokine release (TNF-α, IL-6), proving that unstandardized or degraded crude mixtures cannot guarantee reproducible immunological performance [1].
| Evidence Dimension | Nitric oxide (NO) production in macrophages |
| Target Compound Data | Standardized extract (4% chicoric acid) (30- to 39-fold increase in NO production) |
| Comparator Or Baseline | Untreated baseline and unstandardized crude extracts (variable/low NO production) |
| Quantified Difference | Strict 4% chicoric acid standardization guarantees a >30-fold amplification in macrophage NO signaling. |
| Conditions | In vitro RAW 264.7 macrophage assay (200-400 µg/mL extract) |
Proves to nutraceutical buyers that procuring a strictly standardized chicoric acid material is mandatory for reproducible immunomodulatory claims.
Chicoric acid is the primary analytical standard for verifying Echinacea purpurea and Cichorium intybus extracts, ensuring batch-to-batch reproducibility and preventing the procurement of degraded, caftaric-acid-heavy crude mixtures [1].
Selected over chlorogenic acid in premium nutraceuticals where the dicaffeoyl structure is required to achieve target FRAP/ABTS free-radical scavenging capacities that monocaffeoyl analogs cannot reach [2].
Utilized by medicinal chemists as a high-affinity, nanomolar-potency positive control and structural precursor for the synthesis of next-generation HIV-1 integrase inhibitors [3].
Procured alongside specific organic acid stabilizers (e.g., malic or citric acid) to engineer liquid extracts that protect the fragile dicaffeoyl bonds from polyphenol oxidase degradation, ensuring the active compound survives shelf storage [4].
Irritant;Health Hazard